![molecular formula C9H13F3N4O B1479385 6-(2-aminoethoxy)-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine CAS No. 2098141-93-4](/img/structure/B1479385.png)
6-(2-aminoethoxy)-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Overview
Description
6-(2-aminoethoxy)-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine, commonly referred to as 6-AEMT, is an organofluorine compound with a wide range of applications in the scientific and medical fields. It is an important building block for the synthesis of various pharmaceuticals and other compounds. 6-AEMT is also used in research applications, such as in the study of enzyme-catalyzed reactions and biochemical pathways.
Scientific Research Applications
Biological and Pharmacological Activities
Pyrimidine derivatives exhibit a wide range of biological and pharmacological activities, making them valuable scaffolds for drug discovery and development. They have been identified to possess anti-inflammatory, anticancer, antiviral, and antibacterial properties. For example, research developments in the synthesis and anti-inflammatory activities of pyrimidine derivatives have shown that these compounds can inhibit the expression and activities of vital inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. Such properties make pyrimidines promising candidates for developing new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Role in Cancer Research
Pyrimidine derivatives have been extensively studied for their anticancer activities. They are known to interact with various cellular targets, affecting cell proliferation, apoptosis, and DNA synthesis. This makes them attractive molecules for designing novel anticancer drugs. A comprehensive review on the medicinal perspectives of pyrimidine derivatives as anti-Alzheimer's agents highlights the structural activity relationship (SAR) of these compounds, demonstrating their potential to act on central nervous system disorders, including various forms of cancer (Das et al., 2021).
Environmental and Industrial Applications
Beyond their medicinal applications, pyrimidine derivatives have also found applications in environmental and industrial settings. For instance, amine-functionalized sorbents, which can include pyrimidine derivatives, have been utilized for the efficient removal of pollutants such as perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. These compounds' unique properties allow for the adsorption and removal of contaminants, addressing environmental pollution and enhancing water treatment processes (Ateia et al., 2019).
properties
IUPAC Name |
6-(2-aminoethoxy)-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4O/c1-6-15-7(14-5-9(10,11)12)4-8(16-6)17-3-2-13/h4H,2-3,5,13H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDMECQKSJGNII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCN)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethoxy)-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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